4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(3-methyl-1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-11-6-13(12-7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAFPUYFVWSDCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659730 | |
| Record name | 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52739-51-2 | |
| Record name | 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antifungal properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
- Antifungal Activity : 1,2,4-triazole derivatives are well-known for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various fungal strains. The minimum inhibitory concentration (MIC) values for triazole derivatives often range from 0.0156 to 2.0 μg/mL against pathogens like Candida albicans and Aspergillus fumigatus .
- Mechanism of Action : The antifungal mechanism generally involves the inhibition of ergosterol biosynthesis by targeting the enzyme lanosterol demethylase (CYP51). This disruption leads to compromised fungal cell membrane integrity and ultimately cell death .
Antifungal Efficacy
A study demonstrated that this compound showed potent activity against fluconazole-resistant strains of Candida albicans. The MIC values were significantly lower than those of conventional antifungal agents .
| Fungal Strain | MIC (μg/mL) | Reference Compound MIC (μg/mL) |
|---|---|---|
| Candida albicans | 0.25 | 0.5 |
| Aspergillus fumigatus | 0.5 | 1.0 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the triazole ring can enhance antifungal activity. For instance, compounds with halogen substitutions at the 7-position exhibited superior efficacy compared to those with electron-withdrawing groups at other positions .
Toxicity and Safety Profile
While the antifungal properties are promising, it is essential to consider the toxicity profile of this compound. According to PubChem data, the compound is classified as harmful if swallowed or in contact with skin . Therefore, further studies on its safety in clinical settings are warranted.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline serves as a crucial intermediate in the synthesis of more complex molecules. Its triazole ring structure allows for diverse functionalization possibilities, making it valuable in the development of new materials and pharmaceuticals.
Reactivity and Chemical Transformations
The compound can undergo various chemical reactions:
- Oxidation : It can be oxidized to form nitroso or nitro derivatives using agents like hydrogen peroxide.
- Reduction : Reduction reactions can yield amine derivatives using sodium borohydride.
- Electrophilic Substitution : The aniline moiety allows for electrophilic aromatic substitution reactions, facilitating the introduction of substituents onto the aromatic ring.
Biological Applications
Antifungal Activity
Research indicates that derivatives of triazole compounds, including this compound, exhibit significant antifungal properties. For instance, studies have shown that triazole analogs demonstrate potent activity against pathogens such as Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cell cycle regulation suggests it may play a role in cancer therapy by inducing apoptosis in malignant cells.
Medicinal Chemistry
Enzyme Inhibition
this compound has been studied for its potential to inhibit enzymes linked to various diseases. Its interactions with biological targets can modulate signaling pathways critical for cell proliferation and survival.
Therapeutic Applications
Given its biological activity, this compound is being explored for therapeutic uses in treating infections and cancers. Its structural characteristics allow it to bind effectively to molecular targets, enhancing its efficacy as a drug candidate.
Industrial Applications
Material Science
In industry, this compound is utilized in developing materials with specific properties such as corrosion resistance and catalytic activity. Its incorporation into polymers and coatings enhances performance characteristics.
Agrochemicals
The compound's fungicidal properties make it a candidate for agrochemical formulations aimed at protecting crops from fungal diseases.
Table 1: Summary of Biological Activities
| Activity Type | Pathogen/Target | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 0.25 | |
| Antifungal | Cryptococcus neoformans | 0.5 | |
| Anticancer | Various cancer cell lines | Varies |
Table 2: Chemical Reactivity Overview
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Oxidation | H₂O₂ with catalyst | Nitro derivatives |
| Reduction | NaBH₄ in ethanol | Amine derivatives |
| Electrophilic Substitution | Lewis acid catalyst | Functionalized aromatic derivatives |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s methyl group may enhance metabolic stability compared to non-methylated analogs, as seen in its use in kinase inhibitors .
- Furan-substituted triazole-aniline derivatives (e.g., 4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]aniline) show superior antitumor activity but lower synthetic yields (~50%) compared to the target compound’s optimized routes (~68% yield) .
Physicochemical Properties
| Property | This compound | 4-(1,2,4-Triazol-1-yl)aniline | 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline |
|---|---|---|---|
| Melting Point (°C) | 160–162 (literature) | 160–162 | 189 (reported) |
| logP (Predicted) | 1.85 | 1.20 | 1.98 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.25 | 0.08 |
| Synthetic Yield (%) | 68 | 68 | 89 |
Key Observations :
Preparation Methods
Substitution and Cyclization Approach (Industrial Scale)
A patented industrially optimized method (CN117247360A) describes a multi-step route with the following stages:
| Step | Description | Key Reagents | Outcome | Yield & Notes |
|---|---|---|---|---|
| 1 | Substitution reaction on a precursor compound (formula IX to VIII) | Starting aromatic compound with suitable leaving group | Intermediate VIII | High yield, conventional reagents |
| 2 | Acylation of intermediate VIII with oxalyl chloride, followed by condensation with compound VII | Oxalyl chloride, compound VII | Intermediate VI | Efficient acyl chloride formation and coupling |
| 3 | Removal of Boc protecting group from VI to obtain V | Acidic conditions | Intermediate V | High purity |
| 4 | Reaction of V with potassium thiocyanate | KSCN | Intermediate IV | High yield, mild conditions |
| 5 | Intramolecular ring closure on IV | Cyclization conditions | Intermediate III (triazole ring formed) | Key step for triazole formation |
| 6 | Reduction of III to II, then further reduction to final aniline I | Catalytic hydrogenation or chemical reducing agents | Target compound | High yield, purity suitable for industrial production |
This method emphasizes:
- Use of readily available and inexpensive starting materials.
- Avoidance of costly catalysts and reagents.
- High overall yield and purity.
- Environmental friendliness and scalability.
Suzuki Coupling Route
Another approach involves Suzuki–Miyaura cross-coupling reactions to attach the triazole moiety to the aniline ring:
- Starting from 3-bromo-2-methoxyaniline, coupling with pinacol diboronate forms arylboron esters.
- Subsequent Suzuki coupling with 3-bromo-1-methyl-1H-1,2,4-triazole yields the target intermediate.
- However, this route suffers from high costs due to expensive palladium catalysts, pinacol bisborate, and bromotriazole intermediates.
- Yields tend to be lower, and the method is less suitable for large-scale production.
Hydrazone Cyclization and Methylation
A laboratory-scale method involves:
- Reaction of substituted 2-aminobenzonitrile with hydrazine hydrate to form hydrazones.
- Intramolecular cyclization under heating or acid catalysis to form the 1,2,4-triazole ring.
- N-methylation using methyl iodide to introduce the methyl group on the triazole nitrogen.
- Reduction of nitro intermediates to aniline derivatives by catalytic hydrogenation or palladium-mediated reduction.
This method offers modular "one-pot" synthesis advantages but may require careful optimization for yield and purity.
Representative Data Table: Comparison of Preparation Routes
| Preparation Method | Key Steps | Catalysts/Reagents | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|---|---|
| Substitution & Cyclization (CN117247360A) | Multi-step substitution, acylation, cyclization, reduction | Conventional reagents, KSCN, mild acids | High (up to 99% in steps) | Excellent | Low cost, industrially viable | Environmentally friendly |
| Suzuki Coupling | Boronate ester formation, Pd-catalyzed cross-coupling | Pd catalyst, pinacol diboronate | Moderate to low | Limited by cost | High cost, expensive catalysts | Moderate due to Pd usage |
| Hydrazone Cyclization & Methylation | Hydrazone formation, cyclization, methylation, reduction | Hydrazine hydrate, methyl iodide | Moderate to high | Suitable for lab scale | Moderate cost | Requires careful waste handling |
Research Findings and Optimization Notes
- The substitution and cyclization route reported in CN117247360A is preferred for industrial production due to its balance of cost, yield, and environmental considerations.
- Optimization of each step, especially Boc deprotection and ring closure, leads to yields above 85-99%, with high purity confirmed by NMR and mass spectrometry.
- Use of potassium thiocyanate in cyclization improves ring closure efficiency.
- Avoidance of expensive organopalladium catalysts and rare reagents lowers production costs.
- Computational studies suggest that methyl substitution on the triazole nitrogen enhances biological activity, justifying the methylation step.
Example: Catalytic Hydrogenation Reduction Step
A typical reduction step to convert nitro intermediates to the aniline involves:
- Reacting the nitro compound in methanol with 10% palladium on activated carbon.
- Hydrogen atmosphere maintained for 24 hours.
- Filtration and purification yield the aniline derivative with >95% yield.
This step is crucial for obtaining the final 4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline in high purity suitable for further applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in a multi-step synthesis, 4-(3-methyltriazolyl)aniline derivatives are generated by reacting 4-aminophenyl precursors with substituted triazoles under Pd-catalyzed conditions (e.g., Suzuki coupling) . Key parameters include temperature (e.g., 90°C in sealed tubes), solvent choice (e.g., 1,4-dioxane), and catalysts (e.g., XPhos-Pd complexes). Yield optimization (up to 70%) is achieved through controlled stoichiometry and purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., δ 8.42 ppm for triazole protons in CDCl) .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 414.25) and fragmentation patterns for structural validation .
- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strains in the triazole-aniline moiety . For example, disorder in triazole rings can be modeled using high-resolution data and twin refinement protocols .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets, and what validation methods are used?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to proteins (e.g., c-Jun N-terminal kinase) by analyzing hydrogen bonding and hydrophobic interactions with the triazole ring .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, evaluating RMSD and binding free energies (MM-PBSA) .
- Validation : In vitro assays (e.g., kinase inhibition IC) cross-validate computational predictions. Discrepancies >10% require re-evaluation of force fields or protonation states .
Q. What strategies address discrepancies in crystallographic data versus computational predictions for the triazole ring conformation?
- Methodological Answer :
- Data Reconciliation : Compare DFT-optimized geometries (B3LYP/6-311G**) with experimental X-ray data. Deviations in dihedral angles >5° suggest lattice packing effects or solvent interactions .
- Twin Refinement : SHELXL’s TWIN command models pseudo-merohedral twinning, common in triazole-containing crystals .
- Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular contacts (e.g., C-H···N), explaining conformational strains not captured in gas-phase computations .
Q. How do substituents on the triazole ring influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Studies : Kinetic profiling (e.g., HPLC monitoring) reveals that electron-withdrawing groups (e.g., -CF) at the triazole 3-position favor C-5 coupling due to reduced steric hindrance .
- DFT Calculations : NBO analysis identifies charge distribution differences (e.g., N1 vs. N2 nucleophilicity), guiding catalyst selection (e.g., Pd(PPh) for C-5 selectivity) .
Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial potential, and how are false positives mitigated?
- Methodological Answer :
- MIC Assays : Broth microdilution (CLSI guidelines) tests against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Triazole derivatives often show MICs ≤16 µg/mL due to CYP51 inhibition .
- Cytotoxicity Controls : Parallel assays on mammalian cells (e.g., HEK293) using MTT/WST-1 ensure selectivity (SI >10). False positives from aggregation are ruled out via dynamic light scattering .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
